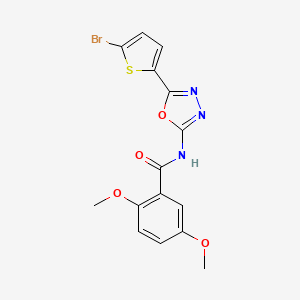

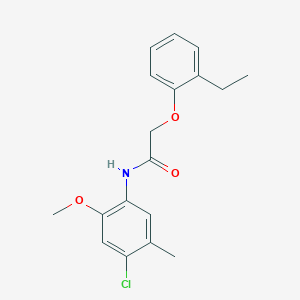

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide, also known as Aceclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.

Scientific Research Applications

Metabolic Pathways and Environmental Impact

Metabolism in Liver Microsomes : Research by Coleman et al. (2000) has investigated the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. These studies aim to understand the metabolic pathways involved in the biotransformation of these herbicides, which is crucial for assessing their toxicity and environmental fate. The study found differences in the metabolism rates and pathways between human and rat liver microsomes, highlighting the importance of considering species-specific metabolism in risk assessment (Coleman, Linderman, Hodgson, & Rose, 2000).

Biodegradation Pathways : Research on the biodegradation of acetochlor, another chloroacetamide herbicide closely related to N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide, has identified specific bacterial strains capable of degrading this herbicide. Wang et al. (2015) discovered that a cytochrome P450 system in Rhodococcus sp. strain T3-1 plays a key role in the N-deethoxymethylation of acetochlor, a critical step in its biodegradation pathway. This study contributes to our understanding of the mechanisms behind the environmental degradation of chloroacetamide herbicides and suggests potential bioremediation strategies (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Synthesis and Chemical Modification

Chemoselective Acetylation for Drug Synthesis : The chemoselective acetylation of aminophenols, which shares structural similarities with N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide, has been explored for the synthesis of important intermediates in drug development. Magadum and Yadav (2018) demonstrated the use of immobilized lipase for the acetylation of 2-aminophenol, leading to the efficient synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research showcases the potential applications of chloroacetamide derivatives in pharmaceutical synthesis through enzymatic methods (Magadum & Yadav, 2018).

properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO3/c1-4-13-7-5-6-8-16(13)23-11-18(21)20-15-9-12(2)14(19)10-17(15)22-3/h5-10H,4,11H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBUYXKJHDGPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)

![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)

![N-[cyano(3,4-dichlorophenyl)methyl]furan-3-carboxamide](/img/structure/B2857181.png)

![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)

![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2857192.png)

![3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2857193.png)

![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)

![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)